Erk5-IN-6
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Overview
Description
Erk5-IN-6 is a small molecule inhibitor specifically targeting extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Overexpression and upregulation of ERK5 have been reported in various cancers, making it a promising target for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erk5-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s specificity and potency.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Erk5-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Erk5-IN-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its anticancer properties. It inhibits ERK5, leading to reduced cancer cell proliferation and increased apoptosis. .
Inflammation Studies: ERK5 is involved in inflammatory pathways, and this compound is used to study the role of ERK5 in inflammation and related diseases.
Cardiovascular Research: ERK5 plays a role in cardiovascular health, and this compound is used to investigate its effects on cardiovascular diseases.
Neurobiology: This compound is also used in neurobiological studies to understand the role of ERK5 in neuronal development and function.
Mechanism of Action
Erk5-IN-6 exerts its effects by specifically inhibiting the kinase activity of ERK5. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to reduced cell proliferation, increased apoptosis, and altered cellular responses to stress. The molecular targets of this compound include the phosphorylation sites on ERK5, which are crucial for its activation and function .
Comparison with Similar Compounds
Similar Compounds
MHJ-627: Another ERK5 inhibitor with potent anticancer efficacy.
Imidazopyridine Compounds: A class of ERK5 inhibitors used in cancer treatment.
Uniqueness of Erk5-IN-6
This compound is unique due to its high specificity and potency in inhibiting ERK5. It has shown promising results in preclinical studies, making it a potential candidate for further development as an anticancer agent. Its ability to modulate various cellular processes through ERK5 inhibition sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H21N3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H21N3/c1-2-5-20-14-17(7-8-18(20)4-1)16-26-12-9-19(10-13-26)22-15-25-23-21(22)6-3-11-24-23/h1-9,11,14-15H,10,12-13,16H2,(H,24,25) |
InChI Key |
OXIMNOCZEKSLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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